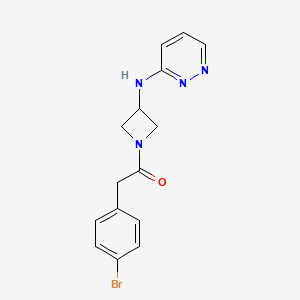
2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one, also known as BPAE, is a chemical compound with potential applications in scientific research. BPAE belongs to the class of azetidinone derivatives and has a molecular weight of 405.3 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The Synthesis and Transformation of 4-phosphorylated Derivatives of 1,3-Azoles :This review discusses the synthesis methods of 4-phosphorylated 1,3-azoles (including oxazoles, thiazoles, and imidazoles) and their chemical and biological properties. The paper emphasizes the utility of these compounds in generating important classes of organic compounds like phosphorylated peptidomimetics, which are relevant in the synthesis of complex natural molecules and synthetic drugs. The study highlights the diverse biological activities of these derivatives, such as their anti-inflammatory, sugar-lowering, and neuroprotective effects (Abdurakhmanova et al., 2018).
Potential Bioactivities
A Review on Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors :This paper reviews the bioactivity of vicinally disubstituted pyridazinones, highlighting their role as potent and selective COX-2 inhibitors. One compound, ABT-963, demonstrated significant selectivity and efficacy in reducing pain and inflammation in animal models, suggesting the potential therapeutic applications of pyridazinone derivatives in treating conditions associated with COX-2 activity (Asif, 2016).
Environmental and Toxicological Studies
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol :This review summarizes the environmental occurrence and toxicological profile of 2,4,6-Tribromophenol, a compound related through its bromophenyl component. It covers its presence in the environment, including water, soil, and biota, highlighting the compound's use and degradation products. The review points out the need for further research on its toxicokinetics, toxicodynamics, and the role of its structural isomers in the environment (Koch & Sures, 2018).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-12-5-3-11(4-6-12)8-15(21)20-9-13(10-20)18-14-2-1-7-17-19-14/h1-7,13H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBQPSSJQUYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)
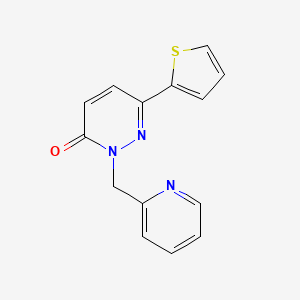
![N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2725099.png)


![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)
![1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2725107.png)
![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)
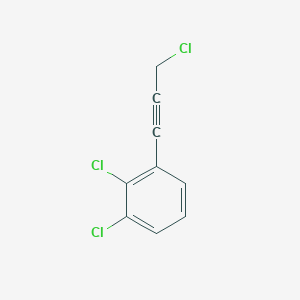
![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)
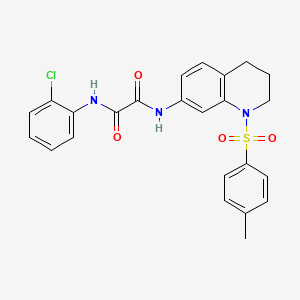
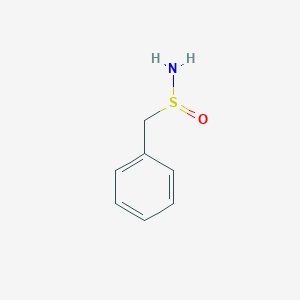
![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)
